molecular formula C10H15NOS B1338736 (R)-2-Amino-3-(benzylthio)propan-1-ol CAS No. 85803-43-6

(R)-2-Amino-3-(benzylthio)propan-1-ol

Cat. No. B1338736
CAS RN: 85803-43-6
M. Wt: 197.3 g/mol
InChI Key: AUOITUNWAPLMBM-SNVBAGLBSA-N
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Description

(R)-2-Amino-3-(benzylthio)propan-1-ol is a chiral amino alcohol that contains a benzylthio group. This type of compound is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis. While the specific compound is not directly mentioned in the provided papers, related structures and synthesis methods can offer insights into its properties and potential synthesis routes.

Synthesis Analysis

The synthesis of related compounds involves the use of various starting materials and reagents to introduce the benzylthio group and the amino alcohol functionality. For example, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one involves the reaction of an amino triazinone with carbon disulfide and benzyl bromide in a water/pyridine mixture or methanolic ammonia water . This method could potentially be adapted for the synthesis of (R)-2-Amino-3-(benzylthio)propan-1-ol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to (R)-2-Amino-3-(benzylthio)propan-1-ol often features intermolecular hydrogen bonding and pi-pi stacking interactions, which can influence their crystalline structure and stability . The stereochemistry of related amino alcohols is also crucial, as seen in the stereospecific synthesis of diastereoisomeric amino alcohols, where the absolute configuration was determined . These aspects are important for understanding the molecular structure of (R)-2-Amino-3-(benzylthio)propan-1-ol.

Chemical Reactions Analysis

The chemical reactivity of amino alcohols and their derivatives can be quite diverse. For instance, dinuclear complexes based on amino alcohols can be formed with palladium, nickel, and rhodium salts, indicating the potential of (R)-2-Amino-3-(benzylthio)propan-1-ol to act as a ligand in coordination chemistry . Additionally, the synthesis of 2-amino-3-(arylthio)indoles via Rh-catalyzed C-S/N-C coupling reactions suggests that similar methods could be employed for the synthesis or functionalization of (R)-2-Amino-3-(benzylthio)propan-1-ol .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino alcohols are influenced by their molecular structure. For example, the conformational analysis of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments revealed that the conformations of the amine fragments can vary significantly, which may affect their solubility, boiling point, and other physical properties . The presence of the benzylthio group in (R)-2-Amino-3-(benzylthio)propan-1-ol would also contribute to its overall properties, such as its reactivity and potential biological activity.

Scientific Research Applications

1. Refractive Indices in Binary and Ternary Mixtures

  • Application Summary: This study focused on the refractive indices of ternary mixtures of water + methanol + (ethanol or propan-1-ol), (water or methanol) + ethanol + propan-1-ol and their binary mixtures .
  • Methods of Application: The refractive indices were measured at 293.15 K and at atmospheric pressure over the whole composition range. The refractive index deviations were calculated and fitted to the Redlich–Kister equation for binary mixtures, and the Cibulka equation for ternary mixtures .
  • Results: The study demonstrated that the refractive index of the associated ternary mixtures can be estimated with relative errors from 0.036 to 0.861 % by using several mixing rules and the refractive indices of the corresponding pure components .

2. Dielectric Relaxation Studies

  • Application Summary: This research conducted dielectric relaxation studies of propan-1-ol with alkyl benzoates (methyl benzoate and ethyl benzoate) .
  • Methods of Application: The studies were carried out for various mole fractions, at different temperatures using a LF impedance analyzer, Plunger method, and an Abbe’s refractometer in the radio, microwave and optical frequency regions .
  • Results: Kirkwood’s effective correlation factor, the corrective Kirkwood correlation factor, Bruggeman parameter, relaxation time, excess inverse relaxation time and thermodynamic parameters were calculated using the experimental data .

3. Catalytic Transfer Hydrogenation

  • Application Summary: This study reported a novel approach for catalytic application of mono-metallic noble metal ion-exchanged MOR zeolites for the selective Catalytic Transfer Hydrogenation (CTH) conversion of glycerol to 2-isopropoxy-propan-1-ol in the presence of propan-2-ol .
  • Methods of Application: The study was conducted under mild reaction conditions, in the absence of external hydrogen .
  • Results: The study concluded that the novel approach for catalytic application was successful .

4. Refractive Indices in Binary and Ternary Mixtures

  • Application Summary: This study focused on the refractive indices of ternary mixtures of water + methanol + (ethanol or propan-1-ol), (water or methanol) + ethanol + propan-1-ol and their binary mixtures .
  • Methods of Application: The refractive indices were measured at 293.15 K and at atmospheric pressure over the whole composition range. The refractive index deviations were calculated and fitted to the Redlich–Kister equation for binary mixtures, and the Cibulka equation for ternary mixtures .
  • Results: The study demonstrated that the refractive index of the associated ternary mixtures can be estimated with relative errors from 0.036 to 0.861 % by using several mixing rules and the refractive indices of the corresponding pure components .

5. Dielectric Relaxation Studies

  • Application Summary: This research conducted dielectric relaxation studies of propan-1-ol with alkyl benzoates (methyl benzoate and ethyl benzoate) .
  • Methods of Application: The studies were carried out for various mole fractions, at different temperatures using a LF impedance analyzer, Plunger method, and an Abbe’s refractometer in the radio, microwave and optical frequency regions .
  • Results: Kirkwood’s effective correlation factor, the corrective Kirkwood correlation factor, Bruggeman parameter, relaxation time, excess inverse relaxation time and thermodynamic parameters were calculated using the experimental data .

6. Catalytic Transfer Hydrogenation

  • Application Summary: This study reported a novel approach for catalytic application of mono-metallic noble metal ion-exchanged MOR zeolites for the selective Catalytic Transfer Hydrogenation (CTH) conversion of glycerol to 2-isopropoxy-propan-1-ol in the presence of propan-2-ol .
  • Methods of Application: The study was conducted under mild reaction conditions, in the absence of external hydrogen .
  • Results: The study concluded that the novel approach for catalytic application was successful .

4. Refractive Indices in Binary and Ternary Mixtures

  • Application Summary: This study focused on the refractive indices of ternary mixtures of water + methanol + (ethanol or propan-1-ol), (water or methanol) + ethanol + propan-1-ol and their binary mixtures .
  • Methods of Application: The refractive indices were measured at 293.15 K and at atmospheric pressure over the whole composition range. The refractive index deviations were calculated and fitted to the Redlich–Kister equation for binary mixtures, and the Cibulka equation for ternary mixtures .
  • Results: The study demonstrated that the refractive index of the associated ternary mixtures can be estimated with relative errors from 0.036 to 0.861 % by using several mixing rules and the refractive indices of the corresponding pure components .

5. Dielectric Relaxation Studies

  • Application Summary: This research conducted dielectric relaxation studies of propan-1-ol with alkyl benzoates (methyl benzoate and ethyl benzoate) .
  • Methods of Application: The studies were carried out for various mole fractions, at different temperatures using a LF impedance analyzer, Plunger method, and an Abbe’s refractometer in the radio, microwave and optical frequency regions .
  • Results: Kirkwood’s effective correlation factor, the corrective Kirkwood correlation factor, Bruggeman parameter, relaxation time, excess inverse relaxation time and thermodynamic parameters were calculated using the experimental data .

6. Catalytic Transfer Hydrogenation

  • Application Summary: This study reported a novel approach for catalytic application of mono-metallic noble metal ion-exchanged MOR zeolites for the selective Catalytic Transfer Hydrogenation (CTH) conversion of glycerol to 2-isopropoxy-propan-1-ol in the presence of propan-2-ol .
  • Methods of Application: The study was conducted under mild reaction conditions, in the absence of external hydrogen .
  • Results: The study concluded that the novel approach for catalytic application was successful .

Safety And Hazards

The safety and hazards of “®-2-Amino-3-(benzylthio)propan-1-ol” are not explicitly mentioned in the available resources. However, related compounds such as 1-propanol and 2-propanol have safety data sheets available8910.


Future Directions

The future directions of “®-2-Amino-3-(benzylthio)propan-1-ol” are not explicitly mentioned in the available resources. However, it is a novel drug that has shown promising results for the treatment of various diseases1, indicating potential for further research and development.


properties

IUPAC Name

(2R)-2-amino-3-benzylsulfanylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c11-10(6-12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOITUNWAPLMBM-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30516548
Record name (2R)-2-Amino-3-(benzylsulfanyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-(benzylthio)propan-1-ol

CAS RN

85803-43-6
Record name (2R)-2-Amino-3-(benzylsulfanyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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